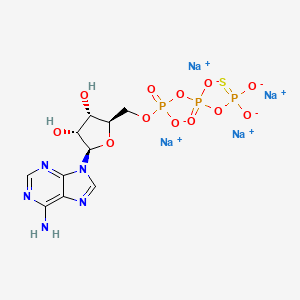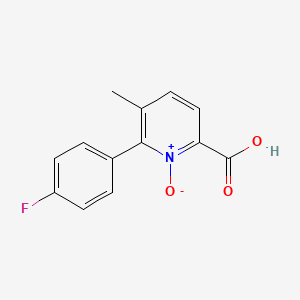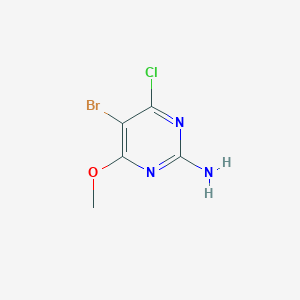
Adenosine-5'-O-(3-thiotriphosphate) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) is a modified nucleotide that serves as a stable analog of adenosine triphosphate (ATP). This compound is known for its resistance to hydrolysis by phosphatases and ATPases, making it a valuable tool in biochemical and physiological studies. It is often used to investigate the role of ATP in various cellular processes, including signal transduction, enzyme activity, and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) typically involves the thiophosphorylation of adenosine monophosphate (AMP) or adenosine diphosphate (ADP). One common method includes the reaction of AMP or ADP with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or acetonitrile, and the product is purified using chromatographic techniques[2][2].
Industrial Production Methods
Industrial production of Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and reliability of the compound[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various adenosine derivatives, while hydrolysis results in the formation of adenosine and thiophosphate .
Applications De Recherche Scientifique
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of ATP-dependent enzymes.
Biology: Employed in studies of signal transduction pathways, particularly those involving purinergic receptors.
Medicine: Investigated for its potential therapeutic effects in conditions related to ATP metabolism and signaling.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) exerts its effects by mimicking the action of ATP. It binds to ATP-dependent enzymes and receptors, activating or inhibiting their activity. The compound is particularly effective in studies involving purinergic receptors, where it acts as an agonist or antagonist, modulating intracellular signaling pathways. The thiophosphate group enhances the stability of the compound, allowing for prolonged activity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-5’-O-(3-thiotriphosphate) (tetralithium salt): Another stable analog of ATP, used in similar applications.
Adenosine-5’-O-(2-thiotriphosphate) (sodium salt): A related compound with a thiophosphate group at a different position.
Adenosine-5’-O-(3-thiotriphosphate) (tetrasodium salt): Similar in structure and function, but with different counterions.
Uniqueness
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) is unique due to its specific thiophosphate modification, which provides resistance to enzymatic hydrolysis. This stability makes it particularly valuable in long-term studies and applications where prolonged activity is required. Additionally, the sodium salt form offers specific solubility and handling advantages compared to other counterions .
Propriétés
Formule moléculaire |
C10H12N5Na4O12P3S |
|---|---|
Poids moléculaire |
611.18 g/mol |
Nom IUPAC |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
Clé InChI |
PBVFEDMHGRBQSV-KWIZKVQNSA-J |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)

![1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)](/img/structure/B14089383.png)
![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089392.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)


![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)
![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)


![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)
